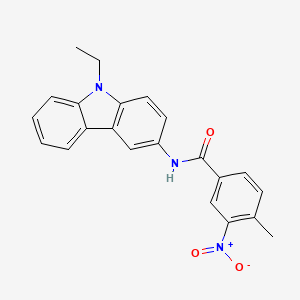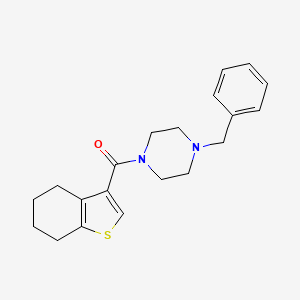
N-(9-ethyl-9H-carbazol-3-yl)-4-methyl-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9-ethyl-9H-carbazol-3-yl)-4-methyl-3-nitrobenzamide, also known as C646, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent inhibitor of the histone acetyltransferase (HAT) p300/CBP, which plays a crucial role in the regulation of gene expression.
Mécanisme D'action
N-(9-ethyl-9H-carbazol-3-yl)-4-methyl-3-nitrobenzamide inhibits the HAT activity of p300/CBP by binding to its catalytic domain. This results in the inhibition of histone acetylation, which is a crucial step in the regulation of gene expression. The inhibition of p300/CBP activity by N-(9-ethyl-9H-carbazol-3-yl)-4-methyl-3-nitrobenzamide leads to the downregulation of various oncogenes, which are genes that promote cancer growth. This results in the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects
N-(9-ethyl-9H-carbazol-3-yl)-4-methyl-3-nitrobenzamide has been shown to have various biochemical and physiological effects. It has been shown to induce G1 cell cycle arrest in cancer cells, which is a process of cell cycle regulation. N-(9-ethyl-9H-carbazol-3-yl)-4-methyl-3-nitrobenzamide has also been shown to inhibit the expression of various pro-inflammatory cytokines, which are molecules that promote inflammation. Furthermore, N-(9-ethyl-9H-carbazol-3-yl)-4-methyl-3-nitrobenzamide has been shown to inhibit the expression of various angiogenic factors, which are molecules that promote the growth of new blood vessels.
Avantages Et Limitations Des Expériences En Laboratoire
N-(9-ethyl-9H-carbazol-3-yl)-4-methyl-3-nitrobenzamide has several advantages for lab experiments. It is a potent and specific inhibitor of p300/CBP, which makes it an ideal tool for studying the role of p300/CBP in cancer growth and development. Furthermore, N-(9-ethyl-9H-carbazol-3-yl)-4-methyl-3-nitrobenzamide has been shown to have low toxicity and high solubility, which makes it easy to use in various experimental settings.
However, N-(9-ethyl-9H-carbazol-3-yl)-4-methyl-3-nitrobenzamide also has some limitations for lab experiments. It has been shown to have poor stability in aqueous solutions, which limits its use in some experimental settings. Furthermore, N-(9-ethyl-9H-carbazol-3-yl)-4-methyl-3-nitrobenzamide has been shown to have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of N-(9-ethyl-9H-carbazol-3-yl)-4-methyl-3-nitrobenzamide. One direction is to investigate the role of p300/CBP inhibition in the treatment of various cancers. Another direction is to explore the use of N-(9-ethyl-9H-carbazol-3-yl)-4-methyl-3-nitrobenzamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Furthermore, future studies could investigate the use of N-(9-ethyl-9H-carbazol-3-yl)-4-methyl-3-nitrobenzamide in the treatment of other diseases, such as inflammatory disorders and cardiovascular disease.
Conclusion
In conclusion, N-(9-ethyl-9H-carbazol-3-yl)-4-methyl-3-nitrobenzamide is a potent inhibitor of p300/CBP that has gained significant attention in the field of cancer research. Its synthesis method involves a three-step process, and it has been extensively studied for its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. N-(9-ethyl-9H-carbazol-3-yl)-4-methyl-3-nitrobenzamide has the potential to be a valuable tool for the study of cancer and other diseases, and further research is needed to fully understand its therapeutic potential.
Méthodes De Synthèse
The synthesis of N-(9-ethyl-9H-carbazol-3-yl)-4-methyl-3-nitrobenzamide involves a three-step process. The first step involves the synthesis of 3-nitro-4-methylbenzoic acid from 4-methylbenzoic acid. The second step involves the synthesis of N-(9-ethyl-9H-carbazol-3-yl) amine from 9-ethylcarbazole. The final step involves the condensation of 3-nitro-4-methylbenzoic acid and N-(9-ethyl-9H-carbazol-3-yl) amine to form N-(9-ethyl-9H-carbazol-3-yl)-4-methyl-3-nitrobenzamide.
Applications De Recherche Scientifique
N-(9-ethyl-9H-carbazol-3-yl)-4-methyl-3-nitrobenzamide has been extensively studied in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. N-(9-ethyl-9H-carbazol-3-yl)-4-methyl-3-nitrobenzamide has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. Furthermore, N-(9-ethyl-9H-carbazol-3-yl)-4-methyl-3-nitrobenzamide has been shown to inhibit the migration and invasion of cancer cells, which are crucial steps in cancer metastasis.
Propriétés
IUPAC Name |
N-(9-ethylcarbazol-3-yl)-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-3-24-19-7-5-4-6-17(19)18-13-16(10-11-20(18)24)23-22(26)15-9-8-14(2)21(12-15)25(27)28/h4-13H,3H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VISULDLLULJZDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-])C4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9-ethyl-9H-carbazol-3-yl)-4-methyl-3-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-imino-6-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5219674.png)

![N-[1-{[(4-hydroxyphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B5219679.png)
![N-bicyclo[2.2.1]hept-2-yl-2,6-dichlorobenzamide](/img/structure/B5219689.png)

![N-[2-(3-methyl-2-pyridinyl)ethyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5219723.png)
![N-{5-[(ethylamino)sulfonyl]-2-methoxyphenyl}-4-methylbenzamide](/img/structure/B5219729.png)
![1-[4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone](/img/structure/B5219730.png)
![4-(4-{[ethyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]methyl}phenyl)-3-butyn-1-ol](/img/structure/B5219734.png)
![5-{4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5219735.png)

![allyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5219741.png)
![diethyl 2-[(2,2-dimethylpropanoyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B5219743.png)
![2-[(5-isoquinolinyloxy)methyl]-N-[(3-methyl-2-pyridinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5219747.png)